2-((2-Bromophenoxy)methyl)morpholine
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Overview
Description
2-((2-Bromophenoxy)methyl)morpholine is a chemical compound with the molecular formula C11H14BrNO2 It is a morpholine derivative, characterized by the presence of a bromophenoxy group attached to the morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((2-Bromophenoxy)methyl)morpholine typically involves the reaction of 2-bromophenol with morpholine in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. Common bases used in this reaction include sodium hydride and potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure .
Chemical Reactions Analysis
Types of Reactions: 2-((2-Bromophenoxy)methyl)morpholine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include azido, thiocyanato, and amino derivatives.
Oxidation Reactions: Oxidized derivatives such as phenols or quinones.
Reduction Reactions: Dehalogenated products.
Scientific Research Applications
2-((2-Bromophenoxy)methyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-((2-Bromophenoxy)methyl)morpholine involves its interaction with specific molecular targets. The bromophenoxy group is believed to play a crucial role in binding to target proteins or enzymes, thereby modulating their activity. The morpholine ring enhances the compound’s solubility and bioavailability, making it more effective in biological systems .
Comparison with Similar Compounds
- 2-((2-Chlorophenoxy)methyl)morpholine
- 2-((2-Fluorophenoxy)methyl)morpholine
- 2-((2-Iodophenoxy)methyl)morpholine
Comparison: 2-((2-Bromophenoxy)methyl)morpholine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C11H14BrNO2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
2-[(2-bromophenoxy)methyl]morpholine |
InChI |
InChI=1S/C11H14BrNO2/c12-10-3-1-2-4-11(10)15-8-9-7-13-5-6-14-9/h1-4,9,13H,5-8H2 |
InChI Key |
MLGKZTMZXSWHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2Br |
Origin of Product |
United States |
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